molecular formula C18H14Br2O4 B14000519 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione CAS No. 67122-25-2

2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione

Cat. No.: B14000519
CAS No.: 67122-25-2
M. Wt: 454.1 g/mol
InChI Key: DFWWTQSJYNWQPT-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by the presence of bromomethyl groups at the 2 and 3 positions, and methoxy groups at the 1 and 4 positions on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione typically involves the bromination of 1,4-dimethoxyanthracene-9,10-dione. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds through a radical mechanism, where the bromine atoms are introduced at the benzylic positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromomethyl groups.

Scientific Research Applications

2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core, which imparts distinct chemical and physical properties. Its methoxy groups enhance its solubility and stability, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

67122-25-2

Molecular Formula

C18H14Br2O4

Molecular Weight

454.1 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1,4-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H14Br2O4/c1-23-17-11(7-19)12(8-20)18(24-2)14-13(17)15(21)9-5-3-4-6-10(9)16(14)22/h3-6H,7-8H2,1-2H3

InChI Key

DFWWTQSJYNWQPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1CBr)CBr)OC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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